molecular formula C7H4FNS B14139838 4-Fluorophenyl thiocyanate

4-Fluorophenyl thiocyanate

Cat. No.: B14139838
M. Wt: 153.18 g/mol
InChI Key: YGVWLZJCSLCIKZ-UHFFFAOYSA-N
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Description

1-Fluoro-4-thiocyanatobenzene is an organic compound with the molecular formula C7H4FNS. It is characterized by a benzene ring substituted with a fluorine atom and a thiocyanate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-thiocyanatobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluoronitrobenzene with thiocyanate salts under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_4\text{FNO}_2 + \text{KSCN} \rightarrow \text{C}_6\text{H}_4\text{FSCN} + \text{KNO}_2 ] This reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of 1-Fluoro-4-thiocyanatobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-thiocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Fluoro-4-thiocyanatobenzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-thiocyanatobenzene involves its ability to undergo nucleophilic and electrophilic substitution reactions. The thiocyanate group can act as a nucleophile, attacking electrophilic centers in other molecules. Additionally, the fluorine atom can be replaced by nucleophiles, leading to the formation of various substituted benzene derivatives .

Comparison with Similar Compounds

Uniqueness: 1-Fluoro-4-thiocyanatobenzene is unique due to the presence of both a fluorine atom and a thiocyanate group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .

Properties

Molecular Formula

C7H4FNS

Molecular Weight

153.18 g/mol

IUPAC Name

(4-fluorophenyl) thiocyanate

InChI

InChI=1S/C7H4FNS/c8-6-1-3-7(4-2-6)10-5-9/h1-4H

InChI Key

YGVWLZJCSLCIKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)SC#N

Origin of Product

United States

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